molecular formula C11H17NO4 B2626197 Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2253640-79-6

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2626197
CAS No.: 2253640-79-6
M. Wt: 227.26
InChI Key: LDHCRGTXDKTSSY-UHFFFAOYSA-N
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Description

Stereochemical Considerations

The spiro[3.4]octane core imposes significant stereochemical constraints. Key features include:

  • Spiro Configuration : The shared carbon atom (C5) adopts a tetrahedral geometry, with bond angles deviating from ideal tetrahedral values due to ring strain in the three-membered oxolane ring.
  • Ring Conformations : The oxolane ring exhibits puckering to alleviate

Properties

IUPAC Name

tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-8(13)4-11(12)6-15-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHCRGTXDKTSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-79-6
Record name tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with various reagents under controlled conditions. One common method involves the use of sodium chloride in a DMSO/water mixture, stirred at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Antimicrobial Activity

Research indicates that derivatives of spirocyclic compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the azaspiro framework can enhance activity against various bacterial strains, suggesting that tert-butyl 7-oxo derivatives may serve as lead compounds for antibiotic development .

Anticancer Properties

Recent investigations into spirocyclic compounds have highlighted their potential as anticancer agents. The unique structure allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest that tert-butyl 7-oxo derivatives can induce apoptosis in cancer cell lines, warranting further exploration .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules.

Synthesis of Novel Compounds

This compound can be utilized as a building block for synthesizing other biologically active molecules. Its reactivity allows for various functionalization reactions, which can lead to the development of new compounds with desired properties .

Methodological Innovations

The compound has been employed in innovative synthetic methodologies such as cycloaddition reactions and as a precursor in the synthesis of heterocycles. These methodologies are crucial for developing new classes of drugs and materials .

Synthesis and Characterization

A notable study involved the synthesis of tert-butyl 7-oxo derivatives through a multi-step reaction pathway that included cyclization and functionalization steps. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity .

Biological Evaluation

In another study, the biological activities of synthesized derivatives were evaluated against a panel of microbial strains and cancer cell lines. The results demonstrated promising activity, particularly against resistant bacterial strains, highlighting the compound's potential as a scaffold for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs, highlighting differences in heteroatoms, substituents, and functional groups:

Compound Name Molecular Formula Key Features Molecular Weight References
Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate C₁₁H₁₇NO₄ 7-oxo, 2-oxa, 5-aza 227.26* Target
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S 5-thia (sulfur) replaces 5-oxa 267.32
tert-Butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate C₁₂H₁₉NO₃ Oxo group shifted to 8-position; no 2-oxa 225.28
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₉NO₄ 7-hydroxy replaces 7-oxo 241.27
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₈ClNO₆S Chlorosulfonylmethyl substituent at 5-position; additional 6-oxa 339.79
(cis)-tert-Butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₄ Stereospecific cis configuration; oxo and oxa positions altered 227.26*
tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₀INO₃ Iodomethyl substituent at 6-position 377.20
Key Observations:

Heteroatom Substitution: Replacing oxygen with sulfur (e.g., 5-thia in ) increases molecular weight and may alter electronic properties and metabolic stability.

Functional Group Modifications :

  • Hydroxy substitution () introduces polarity, affecting solubility and hydrogen-bonding capacity compared to the ketone-containing parent compound.
  • Electrophilic groups like chlorosulfonylmethyl () or iodomethyl () enable further derivatization (e.g., nucleophilic substitutions), expanding utility in click chemistry or radiopharmaceuticals.

Stereochemistry :

  • The cis-isomer () demonstrates how stereochemical arrangement impacts spatial orientation, which is critical for binding to chiral biological targets.

Biological Activity

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is prevalent in various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Properties

The chemical formula for this compound is C11H17NO4C_{11}H_{17}NO_4. Its molecular structure features a fused bicyclic system that contributes to its biological activity. The presence of the tert-butyl group enhances solubility and stability, making it a versatile scaffold for further derivatization.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
CAS Number1408075-90-0
Storage TemperatureAmbient

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented; however, its structural analogs suggest potential pharmacological applications.

  • Antimicrobial Activity : Compounds with spirocyclic structures have been shown to possess antimicrobial properties. For instance, derivatives of similar compounds have demonstrated effectiveness against various bacterial strains.
  • Antitumor Activity : The unique structure may allow for interactions with biological targets involved in cancer pathways, potentially leading to antitumor effects.
  • Anti-inflammatory Effects : Some spirocyclic compounds have been reported to exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that utilize readily available starting materials. A common approach includes:

  • Formation of the Spirocyclic Core : Starting from a suitable azetidine derivative, reactions with electrophiles can yield the desired spirocyclic structure.
  • Functionalization : The introduction of functional groups can be achieved through selective deprotection strategies or coupling reactions to enhance biological activity.

Table 2: Synthesis Overview

StepDescription
Step 1Reaction of azetidine derivative with electrophile
Step 2Functionalization to introduce diverse substituents

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate to improve yield?

Methodological considerations include:

  • Protecting group strategies : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during spirocyclic compound synthesis. For example, tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate (a structurally analogous compound) employs Boc protection to stabilize reactive intermediates .
  • Cyclization conditions : Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) and catalysts (e.g., Lewis acids like BF₃·OEt₂) can enhance ring-closure efficiency in spiro systems .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) is recommended for isolating spirocyclic products, as evidenced in tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate synthesis .

Q. What spectroscopic techniques are critical for confirming the structure of this spirocyclic compound?

  • NMR : ¹H and ¹³C NMR are essential for verifying spiro junction connectivity. For example, tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate shows distinct downfield shifts for carbonyl carbons (δ ~170 ppm) and sp³-hybridized bridgehead carbons (δ ~70–80 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities. A related compound, tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate, was structurally confirmed via single-crystal diffraction (space group P2₁/c, Z = 4) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Contaminated gloves must be disposed of according to hazardous waste regulations .
  • Ventilation : Use fume hoods to minimize inhalation risks. For spills, employ dry sand or alcohol-resistant foam for containment .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, as recommended for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in the carbonyl group) to track nucleophilic attack pathways. For example, tert-butyl 5-azaspiro[3.4]octane-5-carboxylate derivatives exhibit variable reactivity depending on steric hindrance at the spiro center .
  • Computational modeling : Density functional theory (DFT) can predict activation energies for competing pathways (e.g., SN1 vs. SN2) in spirocyclic systems .

Q. What strategies are effective for resolving stereochemical complexities in derivatives of this compound?

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers, as applied to tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (>97% enantiomeric excess) .
  • Dynamic NMR : Monitor ring-flipping kinetics in spiro systems at low temperatures (−40°C) to assess conformational stability .

Q. How can the biological activity of this compound be systematically evaluated in drug discovery?

  • Target engagement assays : Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, Zelquistinel, a spirocyclic derivative, was optimized via structure-activity relationship (SAR) studies on NMDA receptors .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) and cytochrome P450 inhibition assays .

Q. What methodologies are recommended for analyzing environmental persistence or toxicity data gaps?

  • In silico tools : Use EPI Suite to predict biodegradation half-lives (e.g., BIOWIN model) or ECOSAR for acute aquatic toxicity .
  • Microtox assays : Evaluate baseline toxicity using Vibrio fischeri luminescence inhibition, as no empirical ecotoxicological data exist for this compound .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar spirocyclic compounds?

  • Critical parameter auditing : Compare reaction scales, solvent purity (e.g., anhydrous THF vs. technical grade), and catalyst lot variability. For instance, tert-butyl 7-formyl-1-indolinecarboxylate synthesis shows ±15% yield differences due to moisture sensitivity .
  • Reproducibility frameworks : Adopt Open Science practices, such as depositing detailed protocols in repositories like Zenodo, to minimize reporting biases .

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